molecular formula C16H19NO7 B7816635 Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B7816635
M. Wt: 337.32 g/mol
InChI Key: JGGNIAZSNXAVIT-UHFFFAOYSA-N
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Description

Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, which is known for its biological activity, and an oxazole ring, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring and the oxazole ring, followed by their coupling.

    Formation of Benzodioxole Ring: This can be achieved through the methoxylation of a suitable precursor, such as a catechol derivative, under acidic conditions.

    Formation of Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzodioxole and oxazole intermediates under conditions that promote ester formation, such as using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzodioxole ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring can also interact with biological macromolecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar benzodioxole structure but lacks the oxazole ring.

    5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-[(Z)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide: Contains both benzodioxole and oxazole rings but has additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO7/c1-5-21-16(18)11-8(2)12(24-17-11)9-6-10(19-3)14-15(13(9)20-4)23-7-22-14/h6,8,12H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGNIAZSNXAVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1C)C2=CC(=C3C(=C2OC)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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